2-Chloro-6-piperidinomethylpyridine
Description
2-Chloro-6-piperidinomethylpyridine is a pyridine derivative characterized by a chlorine atom at the 2-position and a piperidinomethyl (-CH₂-piperidine) group at the 6-position of the pyridine ring. The piperidine moiety is a common pharmacophore in bioactive molecules, implying that this compound may serve as an intermediate in drug discovery or as a ligand in coordination chemistry .
Properties
Molecular Formula |
C11H15ClN2 |
|---|---|
Molecular Weight |
210.70 g/mol |
IUPAC Name |
2-chloro-6-(piperidin-1-ylmethyl)pyridine |
InChI |
InChI=1S/C11H15ClN2/c12-11-6-4-5-10(13-11)9-14-7-2-1-3-8-14/h4-6H,1-3,7-9H2 |
InChI Key |
DYOQBLRQWTZYLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=NC(=CC=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Structural and Functional Group Variations
Key structural analogs and their substituents are compared below:
Physicochemical and Reactivity Differences
- Nitrapyrin : High lipophilicity (logP ~3.5) due to trichloromethyl group, enhancing soil adsorption .
- 2-Chloro-6-methoxypyridine derivatives: Polar methoxy group improves solubility in polar solvents (e.g., ethanol, DMSO) .
- 2-Chloro-5-cyanopyridine: Electron-withdrawing cyano group increases electrophilicity at the 2-position, facilitating nucleophilic substitution reactions .
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